molecular formula C12H19NO4 B3249269 (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid CAS No. 1932033-21-0

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B3249269
CAS No.: 1932033-21-0
M. Wt: 241.28
InChI Key: WRDLRBISLUXLKZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound that features a cyclohexene ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of reagents.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: The compound can participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

    (1S,5R)-5-Aminocyclohex-3-ene-1-carboxylic acid: Lacks the Boc protection on the amino group.

    (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid: Saturated analog without the double bond in the cyclohexene ring.

Uniqueness:

    Structural Features: The presence of both the Boc-protected amino group and the carboxylic acid group in a chiral cyclohexene framework makes it unique.

    Reactivity: The compound’s reactivity is influenced by the Boc protection, which can be selectively removed under mild conditions to reveal the free amino group for further reactions.

Properties

IUPAC Name

(1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.